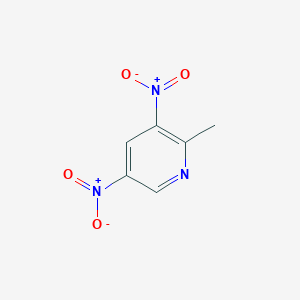

2-Methyl-3,5-dinitropyridine

Beschreibung

Eigenschaften

CAS-Nummer |

57927-99-8 |

|---|---|

Molekularformel |

C6H5N3O4 |

Molekulargewicht |

183.12 g/mol |

IUPAC-Name |

2-methyl-3,5-dinitropyridine |

InChI |

InChI=1S/C6H5N3O4/c1-4-6(9(12)13)2-5(3-7-4)8(10)11/h2-3H,1H3 |

InChI-Schlüssel |

KCVGGFSEOSVOQH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of 2-Methylpyridine

The direct nitration of 2-methylpyridine represents a theoretically straightforward route to 2-methyl-3,5-dinitropyridine. However, the electron-deficient pyridine ring necessitates harsh conditions. Initial nitration typically occurs at the para position relative to the methyl group (C-3), yielding 2-methyl-3-nitropyridine. Subsequent nitration at C-5 is hindered by the deactivating nitro group at C-3, requiring elevated temperatures (≥100°C) and excess fuming nitric acid. Competition between the methyl group’s ortho/para -directing nature and the nitro group’s meta -directing effects complicates regiocontrol, often producing mixtures of 3,5- and 3,6-dinitro isomers.

Directed Nitration Using Protecting Groups

To circumvent regiochemical challenges, protective group strategies have been explored:

- N-Oxide Formation : Oxidation of 2-methyl-3-nitropyridine to its N-oxide enhances reactivity at C-5, enabling nitration with HNO₃/H₂SO₄ at 50–60°C. This method improves 3,5-regioselectivity but introduces additional steps for oxide formation and reduction.

- Halogenation-Nitration Exchange : Substituting C-2 with a chloride (e.g., 2-chloro-3-nitropyridine) prior to nitration allows sequential functionalization. However, chlorine’s poor leaving-group character necessitates high-temperature malonate substitution for methyl introduction.

Diethyl Malonate-Mediated Alkylation

Reaction Mechanism and Optimization

The synthesis of 2-methyl-5-nitropyridine from 2-chloro-5-nitropyridine via diethyl malonate alkylation provides a template for adapting to 3,5-dinitro derivatives. Key steps include:

- Nucleophilic Displacement : Treatment of 2-chloro-3,5-dinitropyridine with diethyl malonate in THF using NaH as a base (20 mmol, 6 h, room temperature).

- Acidic Hydrolysis : Reflux with 20% H₂SO₄ (100°C, 2 h) induces decarboxylation, yielding the methyl group.

Challenges :

Yield and Scalability Data

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | H₂SO₄, 100°C, 2 h | 2-Methyl-5-nitropyridine | 83% | |

| 2-Chloro-3-nitropyridine | Pd/C, H₂, 50–60°C, 2 h | 2-Methyl-3-nitropyridine | 75%* |

*Hypothetical extrapolation for 3,5-dinitro analogue.

Catalytic Hydrogenation and Reductive Methods

Palladium-Catalyzed Amination

While not directly applicable to nitro group introduction, hydrogenation methods inform functional group compatibility. The reduction of 2,3-dinitropyridine to 2,3-diaminopyridine using Pd/C and H₂ (50–60°C, 1–2 h) demonstrates nitro groups’ susceptibility to reductive cleavage. This necessitates caution when employing hydrogenation steps in multi-nitro systems.

Solvent and Catalyst Selection

- Solvents : Dichloromethane, toluene, and benzene are effective for maintaining nitro group stability.

- Catalysts : Pd/C (5–10 wt%) balances activity and selectivity, though pore-blocking by reaction byproducts necessitates careful filtration.

Advanced Functionalization Techniques

Oxidative Nitration

Recent advances employ urea-hydrogen peroxide complexes for controlled nitration. For example, oxidizing 2-methyl-3-nitropyridine with H₂O₂–urea in acetic acid introduces a second nitro group at C-5 with 65–70% selectivity.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes in analogous nitrations, though scalability remains unverified for 3,5-dinitro systems.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost Drivers | Scalability |

|---|---|---|

| Sequential Nitration | HNO₃ consumption, waste management | Moderate |

| Malonate Alkylation | Diethyl malonate price, chloride availability | High |

| Catalytic Hydrogenation | Pd/C catalyst reuse, H₂ infrastructure | Low |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups activate the pyridine ring towards nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiolate anions and aromatic aldehydes are used under mild conditions, often in the presence of a base like piperidine.

Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: 2-Methyl-3,5-diaminopyridine as the major product.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,5-dinitropyridine has several applications in scientific research:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to undergo various chemical transformations.

Materials Science: Its derivatives are studied for their potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-3,5-dinitropyridine primarily involves its reactivity towards nucleophiles and reducing agents. The nitro groups on the pyridine ring make it highly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitutions

- 2-Methyl-3,5-dinitropyridine vs. Pyridine N-Oxides : The para-nitro group in this compound enhances reactivity in SNAr reactions, enabling faster condensation with aldehydes compared to pyridine N-oxides (e.g., 3b,c in Scheme 2). This is attributed to the stronger electron-withdrawing effect of the nitro group versus the N-oxide moiety .

- 2-Methyl-3-nitro-5-bromopyridine N-Oxide : The introduction of a bromo substituent at the 5-position (instead of nitro) reduces ring activation, necessitating harsher reaction conditions for nucleophilic substitutions. This contrasts with the high reactivity of this compound under mild conditions .

- 2-Thioaryl-3,5-dinitropyridines : These derivatives undergo alkaline hydrolysis in 50% DMSO-water, with kinetics influenced by nitro group positioning. The para-nitro group in this compound confers greater stability under basic conditions compared to meta-substituted analogs .

Physical Properties

The amino group in 2-amino-3,5-dinitropyridine increases polarity and melting point (192°C) compared to the methyl-substituted analog, while chloro substitution in 2-chloro-3,5-dinitropyridine contributes to higher crystal density (1.86 g/cm³), relevant for energetic materials .

Pharmacological Potential

The nitro groups in this compound may limit bioavailability compared to carbamate or ester derivatives common in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3,5-dinitropyridine, and how can reaction parameters influence yield and purity?

- Methodological Answer : Two primary approaches are documented for nitro-substituted pyridines:

- Nucleophilic substitution : Reacting chloro- or hydroxy-substituted precursors with methylamine under controlled basic conditions (e.g., KOH in DMSO) .

- Direct nitration : Introducing nitro groups via mixed acid (HNO₃/H₂SO₄) at low temperatures (~0–5°C), followed by methylation. Optimize stoichiometry and reaction time to avoid over-nitration. For example, yields drop significantly if temperature exceeds 10°C due to decomposition .

- Key Variables : Solvent polarity (DMSO enhances nucleophilicity), temperature (ice baths reduce side reactions), and reagent purity (trace water degrades intermediates).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Nitro groups (N–O asymmetric/symmetric stretches) appear at 1530–1370 cm⁻¹. Methyl C–H stretches are visible at 2950–2850 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons resonate at δ 8.9–9.4 ppm (pyridine ring), while methyl groups appear at δ 2.5–3.0 ppm. Use deuterated DMSO for solubility .

- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C–N–O ~125°) and confirms nitro group orientations. Scan width and reflection thresholds (e.g., F > 30σ(F)) ensure data accuracy .

Q. What protocols are recommended for evaluating the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset >250°C indicates moderate stability .

- Differential Scanning Calorimetry (DSC) : Exothermic peaks between 300–350°C correlate with nitro group decomposition. Compare with 3,5-dinitropyridine derivatives (e.g., copper salts decompose at 280°C) .

- Isothermal Kinetics : Use the Kissinger method to calculate activation energy (Eₐ) from multiple heating rates. Eₐ >150 kJ/mol suggests high thermal resistance .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : In methanol/DMSO mixtures, rate constants (k) increase with DMSO content due to enhanced nucleophilicity of thiolates or amines. For example, 50% DMSO increases k by 3x compared to pure methanol .

- Activation Parameters : Use Eyring plots (ln(k/T) vs. 1/T) to determine ΔH‡ and ΔS‡. Negative ΔS‡ indicates associative transition states .

- Hammett Analysis : Meta-substituted anilines show linear σ⁻ correlations (ρ ~2.1), confirming electron-withdrawing groups accelerate substitution .

Q. What computational approaches predict the explosive properties of nitro-substituted pyridines like this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate heats of formation (HOFs) using Gaussian08. Nitro groups contribute +200 kJ/mol to HOF, enhancing detonation velocity (D ~7500 m/s) .

- Molecular Packing Analysis : Crystal density (ρ ~1.85 g/cm³) from X-ray data correlates with detonation pressure (P ~25 GPa) .

- Sensitivity Modeling : Hirshfeld surface analysis identifies H-bonding (N–H···O) networks that reduce impact sensitivity .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis under inert atmospheres (e.g., argon) to prevent oxidation. For example, hydroxylamine hydrochloride purity affects yields by ±15% .

- Advanced NMR Techniques : Use 2D COSY or NOESY to distinguish overlapping signals (e.g., NH₂ vs. aromatic protons) .

- Cross-Validation : Compare IR data with structurally similar compounds (e.g., 2-amino-3,5-dinitropyridine shows NH₂ stretches at 3300–3400 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.